molecular formula C17H12ClN3O4S B11462038 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone

Cat. No.: B11462038
M. Wt: 389.8 g/mol
InChI Key: LEXQYQURMWSMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring can interact with various molecular targets, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the nitrophenyl moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H12ClN3O4S

Molecular Weight

389.8 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C17H12ClN3O4S/c18-14-7-6-12(21(23)24)9-13(14)15(22)10-26-17-20-19-16(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

LEXQYQURMWSMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.